Lipophilicity: Target vs. Des-Diethylsulfamoyl Analog
The diethylsulfamoyl group substantially increases lipophilicity compared to the unsubstituted benzamide analog. The target compound has a computed XLogP3 of 2.4 [1]. By comparison, the des-diethylsulfamoyl analog N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 126631-02-5), with molecular formula C16H13N3O3 and MW 295.29, is expected to have a significantly lower XLogP3 (estimated ~1.5–1.8) due to the absence of the hydrophobic diethylamino motif and the sulfonamide group . This ΔXLogP3 of approximately 0.6–0.9 log units translates to roughly a 4- to 8-fold difference in octanol-water partition coefficient, which can impact membrane permeability, non-specific protein binding, and assay compatibility [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (PubChem computed) |
| Comparator Or Baseline | N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 126631-02-5): XLogP3 estimated ~1.5–1.8 based on structure–property relationships |
| Quantified Difference | ΔXLogP3 ≈ 0.6–0.9 (approx. 4- to 8-fold difference in logP) |
| Conditions | Computed physicochemical property; PubChem XLogP3 algorithm |
Why This Matters
Procurement decisions for cellular screening assays must account for lipophilicity-driven differences in passive permeability and non-specific binding; the target compound's higher XLogP3 may favor membrane penetration in certain cell-based models relative to the unsubstituted analog.
- [1] PubChem Compound Summary for CID 2158944, 4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. Computed XLogP3 = 2.4. View Source
